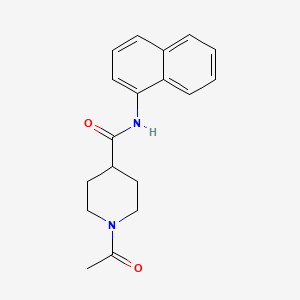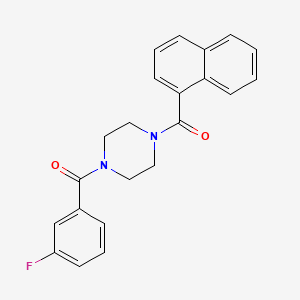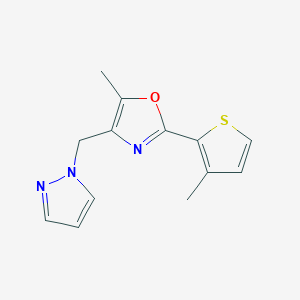![molecular formula C20H21N5O B5349423 N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPP-2, is a novel compound that has been synthesized by researchers to investigate its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has shown promise in several scientific research applications.
作用机制
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its biological effects by binding to a specific site on the surface of cells called the sigma-2 receptor. This receptor is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor. It also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and modulation of cellular signaling pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
实验室实验的优点和局限性
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments, including its high potency and specificity for the sigma-2 receptor. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has limitations for lab experiments, including its low solubility in water and its limited stability in solution.
未来方向
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular signaling pathways. Additionally, research could focus on developing new analogs of this compound with improved solubility and stability in solution. Overall, this compound has shown promise as a novel compound with potential applications in several scientific research areas.
合成方法
The synthesis of N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-(benzyloxy)aniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with guanidine to yield the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential as a therapeutic agent in several scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been investigated for its ability to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)

![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![ethyl 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B5349397.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5349398.png)

![N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5349410.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5349417.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}quinoxaline-5-carboxamide](/img/structure/B5349434.png)